molecular formula C6H12O2 B155557 cis-1,2-Cyclohexanediol CAS No. 1792-81-0

cis-1,2-Cyclohexanediol

Cat. No. B155557
CAS RN: 1792-81-0
M. Wt: 116.16 g/mol
InChI Key: PFURGBBHAOXLIO-OLQVQODUSA-N
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Description

cis-1,2-Cyclohexanediol is a diol with two hydroxyl groups located on adjacent carbon atoms in a cyclohexane ring. The cis configuration indicates that the hydroxyl groups are on the same side of the cyclohexane ring, which can influence the compound's physical properties and reactivity.

Synthesis Analysis

The synthesis of diastereomeric cyclohexanediols has been explored through various methods. For instance, stereocontrolled syntheses of six diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes from cyclohexene diamines have been described, utilizing Cbz-protected species and catalytic hydrogenation, osmylation, and epoxidation followed by acid-catalyzed hydrolysis . Additionally, an improved synthesis of cis,cis-1,3,5-triaminocyclohexane has been reported, which could serve as a precursor for various chelating structures .

Molecular Structure Analysis

The molecular structure of this compound has been studied using techniques such as X-ray diffraction analysis. The structure of cis-1,4-cyclohexanediol, a related isomer, has been solved, revealing an anisotropic solid phase and a plastic crystalline phase upon heating . Although this study focuses on the 1,4-isomer, it provides insights into the structural characteristics of cyclohexanediols.

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive hydroxyl groups. For example, the synthesis of all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane demonstrates the reactivity of a polar cyclohexane motif, which could be related to the reactivity of this compound . The compound's hydroxyl groups can also be acetylated, affecting the activity of PtII complexes derived from the diol .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The compound exhibits polymorphism, with different solid forms observed during heating and cooling cycles . Infrared spectroscopy studies have shown that hydrogen bonding plays a significant role in the solid and liquid phases of this compound, affecting phase transitions . The self-association behavior of cis and trans isomers of 1,2-cyclohexanediol in solution has been investigated, revealing differences in the equilibrium constants of molecular association and the molar fractions of different species .

Scientific Research Applications

Catalytic Applications

Cis-1,2-Cyclohexanediol has been identified as an effective and versatile bidentate O-donor ligand in a highly active Cu-catalytic system. It outperforms other diols like trans-1,2-cyclohexanediol in facilitating Cu-catalyzed cross-coupling reactions. This catalytic system is significant for the mild and efficient synthesis of various biologically important vinyl sulfides, with yields generally ranging from 75-98% (Kabir et al., 2010).

Phase Transition Studies

Infrared spectroscopy has been used to study the phase transitions in this compound. This research provides insights into the role of hydrogen bonding in the solid and liquid phases of this compound and its isomers (Leitão et al., 1999). Another study using polarised light microscopy and differential thermal analysis (DTA) also examined the phase transitions, particularly highlighting how impurities can affect the thermal properties of these substances (Leitão et al., 2001).

Polymorphism and Material Science

Investigations into the polymorphism of cis-1,4-cyclohexanediol, which shares structural similarities with this compound, offer insights into the plastic crystal forming abilities of these compounds. This multidisciplinary study using calorimetry, microscopy, and X-ray diffraction analysis, reveals complex thermal behaviors and polymorphic forms (Bebiano et al., 2014).

Molecular Recognition

This compound has been used to study molecular recognition and stereoselectivity in hydrogen-bonding interactions with a multidentate polyhydroxy macrocycle. The affinities of cyclic diols like this compound for molecular recognition are significantly larger than those of open-chain diols and monools (Kikuchi et al., 1991).

Spectroscopic and Computational Studies

Spectroscopic and computational studies of cis and trans isomers of 1,2-cyclohexanediol have revealed differences in self-association behavior, highlighting the role of hydrogen bonding and oligomer structures (Jesus & Redinha, 2014).

Mechanism of Action

Mode of Action

cis-1,2-Cyclohexanediol can undergo several reactions due to its two hydroxyl groups. It can participate in dehydration, halogenation, dehydrogenation, and esterification . For instance, it can be converted to catechol through a dehydrogenation process catalyzed by nickel species nanoparticles . Additionally, it can be oxidized by Gluconobacter oxydans (ATCC 621), a type of bacteria .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . Both reactions can be catalyzed by zeolites under solvent-free conditions . Moreover, this compound can be converted to catechol, a valuable chemical used in various industries .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it’s involved in. For instance, in the dehydrogenation process, it’s converted into catechol, a compound with various applications in the chemical industry . In the oxidation process by Gluconobacter oxydans, it’s likely that it undergoes a redox reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the hydrolysis of cyclohexene oxide to produce this compound can be effectively conducted by heating in water between 100 and 140 °C . This suggests that temperature is a crucial factor in this reaction. Additionally, the pH level can affect the enzymatic oxidation of this compound by Gluconobacter oxydans .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1R,2S)-cyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURGBBHAOXLIO-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016514
Record name rel-(1R,2S)-1,2-Cyclohexanediol
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Acros Organics MSDS]
Record name cis-1,2-Cyclohexanediol
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Vapor Pressure

0.01 [mmHg]
Record name cis-1,2-Cyclohexanediol
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CAS RN

1792-81-0
Record name cis-1,2-Cyclohexanediol
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Record name 1,2-Cyclohexanediol, cis-
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Record name rel-(1R,2S)-1,2-Cyclohexanediol
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Record name 1,2-CYCLOHEXANEDIOL, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cis-1,2-cyclohexanediol?

A1: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: this compound has been studied using various spectroscopic techniques, including:

  • Rotational Spectroscopy: This method helped identify different conformers of this compound in the gas phase. []
  • Infrared (IR) Spectroscopy: IR spectroscopy has been utilized to study phase transitions in this compound and to monitor its formation during the oxidation of cyclohexene. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been employed to determine the structure and stereochemistry of this compound and its derivatives, as well as to study its interaction with cyclodextrins. [, , , ]
  • Mass Spectrometry (MS): MS has been used in conjunction with gas chromatography to identify this compound in complex mixtures and to determine the composition of chromium(V) complexes with this compound. [, ]

Q3: Is this compound stable in aqueous solutions?

A: The stability of this compound in aqueous solutions can vary depending on the pH and the presence of other compounds. Research suggests that phenylarsonic acid derivatives of this compound show varying degrees of stability in acidic and neutral aqueous solutions containing organic co-solvents. []

Q4: Can this compound be used as a ligand in catalytic reactions?

A: Yes, this compound has shown promise as a ligand in copper-catalyzed cross-coupling reactions for the synthesis of aryl, heteroaryl, and vinyl sulfides. Notably, it exhibits higher activity compared to other diols like trans-1,2-cyclohexanediol or ethylene glycol. [, ]

Q5: What is the role of this compound in the oxidation of cyclohexene?

A: this compound is a product of cyclohexene oxidation. Studies investigating the mechanism of cyclohexene oxidation with hydrogen peroxide over mesoporous niobium oxide suggest that this compound is formed through the hydrolysis of 1,2-epoxycyclohexane, which is the initial oxidation product. []

Q6: Have there been any computational studies on this compound?

A6: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have been employed to:

  • Investigate the conformational space of this compound and determine the relative energies of different conformers. []
  • Study the self-recognition of this compound and understand the preference for homochiral or heterochiral dimer formation. []

Q7: How does the cis configuration of 1,2-cyclohexanediol influence its properties compared to its trans isomer?

A7: The cis configuration significantly impacts the reactivity and interactions of 1,2-cyclohexanediol:

  • Acetalization: Trans-1,2-cyclohexanediol predominantly forms 1,4,5,8-tetraoxadecalins upon reaction with glyoxal, while this compound yields mainly 2,2′-bi-1,3-dioxolanes. [, ]
  • Ligand Activity: In copper-catalyzed sulfide synthesis, this compound demonstrates superior activity as a ligand compared to its trans counterpart, highlighting the importance of the cis configuration for effective metal coordination. []

Q8: Does the presence of a phenyl substituent affect the properties of this compound?

A8: Introducing a phenyl substituent to this compound, as in 1-phenyl-cis-1,2-cyclohexanediol, leads to:

  • Conformational Locking: The phenyl group restricts the conformational flexibility of the molecule compared to unsubstituted this compound. []
  • Impact on Self-Recognition: 1-phenyl-cis-1,2-cyclohexanediol exhibits a preference for homochiral dimer formation, unlike the unsubstituted this compound, which favors heterochiral dimers. []

Q9: What is the solubility of this compound in different solvents?

A: While specific solubility data is limited in the provided research, it is known that this compound exhibits solubility in methanol and water. [, , ]

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